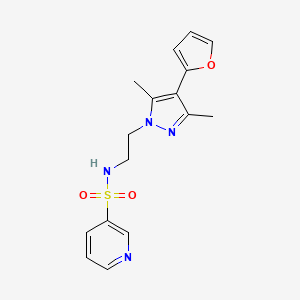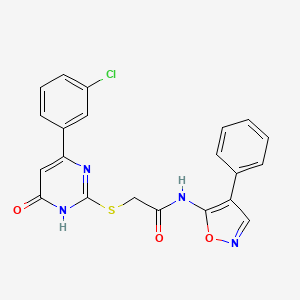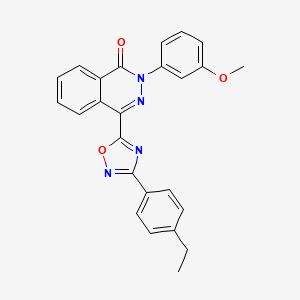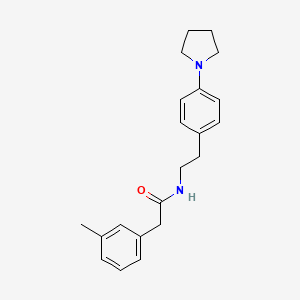
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole sulfonamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Antibacterial Applications
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. A study conducted by Azab, Youssef, and El-Bordany (2013) delved into creating pyran, pyridine, and pyridazine derivatives among others, through the reaction of specific precursors with a variety of active methylene compounds. These compounds were tested for antibacterial activity, with eight compounds exhibiting high activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Synthesis and Characterization
Another aspect of research involves the synthesis and characterization of specific derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), by Singh, Rawat, and Sahu (2014). This derivative was synthesized through aldol condensation, which was further confirmed by spectroscopic analyses and quantum chemical calculations. This study provides insights into the structural and electronic properties of such compounds (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Advanced Sulfonamide Hybrids
The development of sulfonamide hybrids has garnered attention due to their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor activities. Ghomashi et al. (2022) reviewed recent advances in the design and development of two-component sulfonamide hybrids, highlighting their synthesis and biological activities. This research underscores the versatility of sulfonamide hybrids in medicinal chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, & A. Massah, 2022).
Corrosion Inhibition
In the field of materials science, the potential of sulfonamide compounds as corrosion inhibitors has been explored. Sappani and Karthikeyan (2014) investigated the use of specific sulfonamide derivatives for inhibiting mild steel corrosion in acidic environments. Their findings indicated that these compounds exhibit mixed-type inhibitive action and adhere to the metal surface according to the Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).
Anticancer and Antimicrobial Agents
The synthesis and evaluation of sulfonamide derivatives for their potential as anticancer and antimicrobial agents have also been a significant area of research. For example, Bashandy et al. (2014) designed novel derivatives bearing a N,N-dimethylbenzenesulfonamide moiety, which showed promising in vitro antiproliferative activity against the human breast cancer cell line MCF-7. These compounds were synthesized utilizing a series of heterocyclization reactions, emphasizing the therapeutic potential of sulfonamide derivatives in cancer treatment (M. S. Bashandy, M. Alsaid, R. Arafa, & M. Ghorab, 2014).
Mecanismo De Acción
Sulfonamides
This compound is a type of sulfonamide, which are known to have antibacterial properties . They work by inhibiting the enzyme dihydropteroate synthetase, which is important for the production of folate in bacteria. This eventually inhibits the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Pyridines and Pyrazoles
The compound also contains pyridine and pyrazole rings. Pyridines are aromatic compounds that are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. Pyrazoles are another class of organic compounds with a five-membered ring structure. They are known for their various biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .
Furan
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-12-16(15-6-4-10-23-15)13(2)20(19-12)9-8-18-24(21,22)14-5-3-7-17-11-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPGXVLWKLQFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CN=CC=C2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2936711.png)
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2936713.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2936717.png)

![Methyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2936719.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2936721.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2936723.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide](/img/structure/B2936727.png)
![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)
